![molecular formula C4H5F3N2O3S B039950 Imidazole trifluoromethanesulfonate CAS No. 29727-06-8](/img/structure/B39950.png)
Imidazole trifluoromethanesulfonate
Overview
Description
Imidazole trifluoromethanesulfonate, also known as Imidazolium triflate, is a compound with the molecular formula C4H5F3N2O3S . It is a solid fluorosulfuryl imidazolium triflate salt and is considered a convenient alternative to sulfuryl fluoride .
Synthesis Analysis
The synthesis of imidazole-based compounds has been a topic of interest in recent years. For instance, a TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under microwave irradiation conditions has been reported . Another study highlighted the recent advances in the regiocontrolled synthesis of substituted imidazoles .
Molecular Structure Analysis
The molecular structure of Imidazole trifluoromethanesulfonate is represented by the formula C4H5F3N2O3S .
Scientific Research Applications
Medicine and Pharmacology
Imidazole derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
Industrial Applications
Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis . Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
Biological Activities
Imidazole derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . The potential for imidazole derivatives to serve as valuable therapeutic agents in drug development is also explored .
Physical and Chemical Properties
Imidazole derivatives have diverse physical and chemical properties . The structural characteristics of the imidazole ring augment its capacity to establish numerous interactions between drugs and ligands, facilitated by hydrogen bonds, van der Waals forces, and hydrophobic interactions .
Antimicrobial and Larvicidal Activities
Some novel imidazole molecules have been evaluated for their antimicrobial and larvicidal activities . A series of imidazole derivatives were prepared by the Mannich base technique using a Cu(II) catalyst .
Mechanism of Action
Target of Action
Imidazole derivatives have been found to interact with a variety of targets
Mode of Action
Imidazole derivatives are known to exhibit a broad spectrum of biological activities, which can be attributed to the chemical characteristics of their nitrogen atoms .
Biochemical Pathways
Imidazole is a key component in several biochemical pathways. It is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . .
Pharmacokinetics
It’s known that imidazole derivatives are soluble in water and other polar solvents , which may influence their bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties .
Action Environment
The action, efficacy, and stability of Imidazole trifluoromethanesulfonate can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents may affect its distribution in the body and its interaction with biological targets . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1H-imidazole;trifluoromethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2.CHF3O3S/c1-2-5-3-4-1;2-1(3,4)8(5,6)7/h1-3H,(H,4,5);(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJFONBBNLVENC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN1.C(F)(F)(F)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431575 | |
Record name | Imidazole trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazole trifluoromethanesulfonate | |
CAS RN |
29727-06-8 | |
Record name | Imidazole trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazol-3-ium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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